molecular formula C15H24O5 B7886835 Dihydroartemisinin CAS No. 98672-75-4

Dihydroartemisinin

Cat. No. B7886835
CAS RN: 98672-75-4
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-UHFFFAOYSA-N
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Description

Dihydroartemisinin is a useful research compound. Its molecular formula is C15H24O5 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimalarial and Antiangiogenic Properties : Dihydroartemisinin has been identified as a safe and effective antimalarial agent. It exhibits antiangiogenic activity, reducing VEGF binding to its receptors, thereby inhibiting angiogenesis both in vitro and in vivo (Chen, Zhou, Wang, & Wu, 2004).

  • Anticancer Activity in Tongue Squamous Cell Carcinoma : It significantly inhibits cell growth and promotes autophagy in tongue squamous cell carcinoma cells. This process involves DNA double-strand break-mediated oxidative stress, leading to autophagic cell death (Shi et al., 2017).

  • Potential in Treating Osteoporosis : In models of osteoporosis, this compound suppresses RANKL-induced osteoclastogenesis and bone resorption, suggesting its potential as a treatment for osteolytic bone diseases (Zhou et al., 2016).

  • Anticancer Mechanism in Cellular Iron Depletion : It causes cellular iron depletion, reducing iron uptake and disturbing iron homeostasis in cancer cells. This process includes regulating cell-surface transferrin receptor-1 (Ba et al., 2012).

  • Apoptosis Induction in Colon Cancer : this compound has shown potential in increasing apoptosis in colon cancer cells, targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling (Wang, Zhong, Li, & Liu, 2017).

  • Prevention of Malaria in Schoolchildren : It is effective in preventing malaria in high-transmission settings when administered intermittently (Nankabirwa et al., 2014).

  • Broad-Spectrum Anti-Parasitic Drug : this compound is recognized as a broad-spectrum anti-parasitic drug, effective against various parasites including Plasmodium, Schistosoma, and others (Li, Wang, & Liang, 2011).

  • Targeted Chemotherapy Delivery : It can be used in targeted chemotherapy delivery, such as being conjugated with nano-graphene oxide for pH-triggered release in cancer cells (Liu et al., 2015).

  • Alleviation of Pulmonary Fibrosis : It has been shown to alleviate oxidative stress in a rat model of bleomycin-induced pulmonary fibrosis, suggesting potential therapeutic use in lung diseases (Yang et al., 2018).

  • Osteosarcoma Treatment : this compound inhibits the proliferation and metastasis of osteosarcoma cells, and induces apoptosis, showing promise as a treatment option (Liu et al., 2015).

  • General Anticancer Potential : Its anticancer potential is broadly recognized, with multiple molecular mechanisms including inhibition of proliferation and metastasis, and induction of apoptosis and autophagy (Dai et al., 2021).

  • Improved Drug Delivery Systems : Novel drug delivery systems like polyethylene glycol-dihydroartemisinin conjugates have been developed to improve its solubility and efficacy (Dai et al., 2014).

  • Radiosensitizing Effects on Glioma Cells : It enhances the radiosensitivity of glioma cells, potentially useful in radiotherapy (Kim et al., 2006).

properties

IUPAC Name

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCWCLMFKKGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861040
Record name 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98672-75-4, 71939-50-9, 81496-81-3
Record name 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroartemisinin
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Dihydroartemisinin

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